N-(benzoylcarbamoyl)benzamide

Description

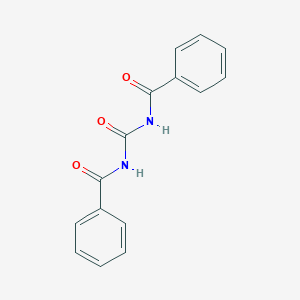

Structure

2D Structure

3D Structure

Properties

CAS No. |

965-04-8 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

N-(benzoylcarbamoyl)benzamide |

InChI |

InChI=1S/C15H12N2O3/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |

InChI Key |

VCXYSAZTMYGBLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

965-04-8 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoylcarbamoyl Benzamide

Brønsted Acid-Catalyzed Methods

The synthesis of N-(benzoylcarbamoyl)benzamide and related N,N'-diacylureas can be approached through methods employing Brønsted acid catalysis. Brønsted acids, as proton donors, play a crucial role in activating substrates, thereby facilitating nucleophilic attack and accelerating reaction rates. In the context of synthesizing this compound, a Brønsted acid can potentially catalyze the reaction by activating either the carboxylic acid derivative or the isocyanate intermediate, making them more susceptible to reaction with benzamide (B126).

Detailed research findings specifically documenting the Brønsted acid-catalyzed synthesis of this compound are not extensively reported. However, the principles of this catalytic approach can be inferred from related syntheses of diacylureas and other amidation reactions where Brønsted acids are employed.

One analogous pathway is the acid-catalyzed reaction between a carboxylic acid and urea (B33335) to form diacylureas. For instance, the formation of N,N'-diformylurea is enhanced by the presence of an acid catalyst. epo.org This suggests that a similar approach, reacting benzoic acid and a urea equivalent in the presence of a Brønsted acid, could be a viable, albeit less direct, route.

A more direct conceptual approach involves the reaction of benzamide with benzoyl isocyanate. In related reactions, the addition of an acid has been shown to be essential for promoting the formation of amidation products from isocyanate intermediates. For example, the C-H amidation of heteroarenes using benzoyl azides, which proceed via a benzoyl isocyanate intermediate, requires the presence of phosphoric acid to achieve good yields. rsc.org The acid is believed to activate the isocyanate group, facilitating the nucleophilic attack by the amine or amide.

The general mechanism for a Brønsted acid-catalyzed reaction between benzamide and benzoyl isocyanate would likely involve the protonation of the carbonyl oxygen of the isocyanate. This protonation increases the electrophilicity of the carbonyl carbon, making it more readily attacked by the nitrogen atom of the benzamide. Subsequent rearrangement would lead to the formation of the this compound product.

While specific data for the synthesis of this compound using this method is scarce, the conditions from related Brønsted acid-catalyzed reactions provide insight into potential catalysts and conditions that could be optimized for this synthesis.

Table 1: Examples of Brønsted Acids in Related Syntheses

| Catalyst | Substrates | Product Type | Reference |

| Sulfuric Acid | Carboxylic Acid + Urea | Diacylurea | epo.org |

| Phosphoric Acid | Benzoyl Azide + Heteroarene | Amide | rsc.org |

It is important to note that the reaction between benzamide and oxalyl chloride can lead to the formation of benzoyl isocyanate. lboro.ac.uk This in-situ generated isocyanate could then be subjected to a Brønsted acid-catalyzed reaction with another molecule of benzamide to yield the desired product. The efficiency of such a one-pot synthesis would depend on the careful control of reaction conditions to favor the desired reaction pathway over potential side reactions.

Further research is required to establish optimized conditions and detail the scope and limitations of Brønsted acid-catalyzed methods for the direct synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of N Benzoylcarbamoyl Benzamide

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(benzoylcarbamoyl)benzamide is characterized by several key absorption bands that confirm its structural features.

The presence of N-H groups is indicated by absorption bands in the range of 3300 to 3500 cm⁻¹. libretexts.org These bands are typically sharp and less intense than those of O-H groups. libretexts.org The carbonyl (C=O) groups, central to the amide and benzoyl moieties, are readily identified by a strong, sharp absorption peak between 1670 and 1780 cm⁻¹. libretexts.orglibretexts.org Specifically, amides tend to show a C=O stretch in the 1690-1630 cm⁻¹ region. masterorganicchemistry.com Conjugation with the phenyl rings can shift this absorption to lower wavenumbers. masterorganicchemistry.com

Aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which distinguishes them from alkane C-H stretches that appear below 3000 cm⁻¹. vscht.cz Furthermore, the carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Sharp, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1630 - 1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

This table provides a generalized summary of expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of this compound, respectively.

In the ¹H NMR spectrum, the protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. chemicalbook.com The chemical shift of the N-H proton can vary but is often observed as a broad singlet. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the amide and benzoyl groups are particularly noteworthy, resonating at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. japsonline.com The aromatic carbons show signals in the δ 120-140 ppm region. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.5 (multiplet) | 120 - 140 |

| N-H Proton | Variable (broad singlet) | - |

| Carbonyl Carbons | - | 160 - 180 |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

To understand the three-dimensional shape and conformational dynamics of this compound in solution, more advanced NMR techniques are employed.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful experiment that detects through-space interactions between protons that are in close proximity (typically within 5 Å). youtube.com Cross-peaks in a NOESY spectrum connect protons that are near each other in space, providing crucial information for determining the molecule's preferred conformation and the relative orientation of its different parts. youtube.comwikipedia.org This is particularly useful for establishing the spatial relationship between the two benzoyl groups.

Lanthanide-Induced Shift (LIS) Analysis involves the addition of a paramagnetic lanthanide salt to the NMR sample. nih.gov The lanthanide ion coordinates with the molecule, typically at a Lewis basic site like the carbonyl oxygen, and induces significant changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle between the proton and the lanthanide ion. By analyzing these induced shifts, it is possible to deduce the solution-state conformation of the molecule. nih.gov This technique has been successfully applied to study the conformations of substituted benzamides. nih.gov

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy. core.ac.ukamazonaws.com For this compound (C₁₄H₁₁NO₂), the expected molecular weight is approximately 225.24 g/mol . nist.gov

Electron ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. In amides, a common fragmentation pathway involves the loss of the amino group (NH₂), resulting in a stable benzoyl cation. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the amide bonds.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | ~225 | Molecular Ion |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This table presents a simplified prediction of potential fragments.

X-ray Diffraction Analysis of Crystalline this compound and Analogues

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov This provides an unambiguous determination of the solid-state conformation. esrf.fr

Studies on analogous benzamide (B126) structures have revealed that factors like hydrogen bonding and crystal packing forces play a significant role in dictating the final molecular conformation in the solid state. nih.govresearchgate.net For instance, the planarity of the amide group and the torsional angle between the phenyl ring and the carbonyl group are key conformational parameters that can be precisely measured. nih.gov Comparing the solid-state conformation from X-ray crystallography with the solution-state conformation derived from NMR studies can provide insights into the molecule's flexibility and the influence of intermolecular interactions.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions in crystalline this compound are expected to be dominated by hydrogen bonding involving the central amide group. The N-H group serves as a classic hydrogen bond donor, while the two carbonyl oxygen atoms act as acceptors. This arrangement allows for the formation of robust hydrogen-bonding networks that are critical to the stability of the crystal lattice.

The hydrogen-bonding networks in such systems can be complex, connecting molecules into chains, sheets, or more intricate three-dimensional architectures. nih.gov The specific network formed depends on the interplay between the strong, directional N—H⋯O bonds and the weaker, less directional interactions.

| Donor (D) | Acceptor (A) | Interaction Type | D-H···A Angle (°) | H···A Distance (Å) | Reference Analogue |

|---|---|---|---|---|---|

| N-H | O=C | Intermolecular | 150-180 | ~2.0 | nih.goviucr.org |

| N-H | O | Intramolecular | - | - | iucr.org |

| C-H | O=C | Intermolecular | - | - | iucr.org |

Analysis of Crystal Packing and Supramolecular Architecture

The intermolecular interactions detailed above serve as the building blocks for the crystal's supramolecular architecture. nobelprize.org In the field of crystal engineering, predictable and recurring hydrogen-bonding patterns are known as supramolecular synthons. For amides, the most prevalent synthon is the catemer or the dimer. In the case of benzamide, molecules form centrosymmetric dimers via a pair of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers then act as super-units that are further organized into ribbons. acs.org

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement and, consequently, different physicochemical properties. wikipedia.org This phenomenon is widespread among organic molecules, especially those capable of forming strong hydrogen bonds, like amides. The foundational work on polymorphism was conducted by Wöhler and Liebig in 1832 on benzamide, which can exist in at least three polymorphic forms. acs.org

Given this precedent, it is reasonable to hypothesize that this compound may also exhibit polymorphism. Different polymorphs arise from variations in molecular conformation or from different hydrogen-bonding patterns and packing arrangements. rsc.org The lattice energies of different polymorphs of organic molecules are often very similar, with differences of only a few kJ/mol, which can make controlling the crystallization outcome challenging. wikipedia.org

The crystallization process itself is critical in determining which polymorph is obtained. Factors such as solvent choice, cooling rate, temperature, and the presence of impurities can influence nucleation and growth. wikipedia.org According to Ostwald’s rule of stages, a less stable (metastable) polymorph often crystallizes first because it is kinetically favored, before transforming into a more stable form. This was precisely the observation made for benzamide, where needle-like crystals of a metastable form appeared before converting to more stable rhombic crystals. acs.org

Computational and Theoretical Chemistry of N Benzoylcarbamoyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of N-(benzoylcarbamoyl)benzamide. These methods model the electronic structure and geometry of the molecule with high accuracy.

Density Functional Theory (DFT) for Optimized Molecular Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d) or similar basis set, are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized molecular geometry. researchgate.netresearchgate.netnih.govrjptonline.org This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzamide (B126) derivatives have shown that the phenyl ring and the amide group are often not coplanar, which can be attributed to steric hindrance between the hydrogen atoms. rjptonline.org

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative (B3LYP Method)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.23 |

| C-N | ~1.35 |

| Phenyl C-C | ~1.39 |

| O-C-N Angle | ~122° |

| C-N-C Angle | ~125° |

Note: The values are approximate and can vary based on the specific derivative and computational method.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.commalayajournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. numberanalytics.commalayajournal.orgresearchgate.net For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net The energy of these orbitals and their gap can be calculated using DFT methods. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.netuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms, making them prime targets for electrophiles. researchgate.netresearchgate.net

Global Chemical Reactivity Descriptors (e.g., Fukui Functions, Density of States, Natural Bond Orbital Analysis)

Global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity. mdpi.comajol.info

Fukui Functions: These functions help to identify the most reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. hackernoon.comfaccts.de The Fukui function f+(r) indicates reactivity towards a nucleophile, while f-(r) points to reactivity towards an electrophile. faccts.de

Density of States (DOS): The DOS spectrum provides information about the distribution of molecular orbitals at different energy levels. rjptonline.org It complements the HOMO-LUMO analysis by showing the contribution of different fragments or atoms to the molecular orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. uni-muenchen.dewisc.edujuniperpublishers.comnih.gov This analysis reveals details about hybridization, charge distribution, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.govresearchgate.net For example, NBO analysis can quantify the delocalization of electron density from a lone pair to an antibonding orbital, indicating a stabilizing interaction. uni-muenchen.de

Conformational Analysis and Potential Energy Surface Mapping

Understanding the different spatial arrangements (conformations) of this compound and their relative energies is crucial for predicting its properties and behavior.

Torsional Angle and Dihedral Angle Analysis

The flexibility of this compound arises from the rotation around its single bonds. The analysis of torsional or dihedral angles—the angles between planes defined by four connected atoms—is essential for characterizing the molecule's different conformations. libretexts.orgyoutube.com For instance, the rotation around the C-N bonds and the C-C bond connecting the phenyl ring to the amide group will lead to various conformers with different energies. nih.govqmul.ac.uk By systematically varying these dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This map reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net For similar molecules, it has been observed that specific conformations are preferred due to the minimization of steric hindrance and the optimization of intramolecular interactions. youtube.comnih.gov

Evaluation of Substituent Effects on Conformational Preferences

The conformation of this compound and related compounds is significantly influenced by the nature and position of substituents on the aromatic rings. Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore these conformational preferences.

The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its three-dimensional structure. For instance, studies on similar benzamide derivatives have shown that electronegative substituents in the para-position of the benzamide moiety can increase the potency of their biological activity. nih.gov Furthermore, the addition of a halogen atom in the ortho-position of the phenyl ring can further enhance these effects. nih.gov

These computational analyses help in understanding how specific substitutions can stabilize or destabilize certain conformations, which is critical for designing molecules with desired properties.

Intermolecular Interaction Analysis in the Solid State

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For derivatives of this compound, Hirshfeld analysis reveals the nature and extent of various intermolecular contacts. Studies on structurally related benzamides and thioureas have shown that H···H, O···H, and C···H interactions are often the most significant contributors to the crystal packing. ajol.infoakademisains.gov.my The analysis generates two-dimensional fingerprint plots that provide a visual summary of the different types of intermolecular contacts and their relative contributions. For example, in some benzamide derivatives, N–H···O and C–H···O hydrogen bonds are crucial in forming the crystal lattice. ajol.info The red spots on the dnorm surface, a key feature of Hirshfeld analysis, highlight the regions of close intermolecular contacts. mdpi.com

This detailed analysis of intermolecular interactions helps in understanding the forces that stabilize the crystal structure.

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method, often used in conjunction with Hirshfeld surface analysis, helps to understand the strength and nature of the packing forces. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.

In studies of related compounds, dispersion forces are often found to be the dominant stabilizing interaction. mdpi.comresearchgate.net The energy frameworks can be visualized as three-dimensional topologies that show the relative strengths of the interactions between molecular pairs. For instance, calculations on N–((2–acetylphenyl)carbamothioyl)benzamide revealed that the dispersion energy was significantly larger than other interaction energies, indicating its major role in the crystal's stability. researchgate.netuokerbala.edu.iq These calculations provide a deeper understanding of the energetics of the crystal packing, complementing the geometric information from Hirshfeld surface analysis.

Computational Studies on Molecular Interactions and Structure-Property Relationships

Computational methods are extensively used to predict the interactions of molecules with biological targets and to establish relationships between their structure and properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). openaccessjournals.com This method is widely used to understand the binding modes of potential drug candidates.

For this compound and its analogs, docking studies can elucidate the key interactions within the binding pocket of a receptor. rasayanjournal.co.in These studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. mdpi.compensoft.net The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. openaccessjournals.com For example, in a study of N-(4-tert-butylphenylcarbamoyl)benzamide, molecular docking was used to predict its interaction with the CHK1 enzyme, with the docking score indicating the strength of the interaction. rasayanjournal.co.in The analysis of these interactions at an atomic level provides valuable information for the rational design of new molecules with improved binding affinities.

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. springernature.comnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined properties.

The general workflow for developing a QSPR model involves compiling and curating a dataset, calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional), selecting the most relevant descriptors, building the model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and validating the model's predictive power. springernature.comnih.govresearchgate.net

For benzamide derivatives, QSPR studies can be used to predict various properties. jppres.com These models can help in understanding which structural features are most important for a particular property and can be used to predict the properties of newly designed compounds before their synthesis. springernature.com The success of a QSPR model depends on the quality of the data and the careful selection of descriptors and modeling techniques. conicet.gov.ar

Chemical Applications and Broader Synthetic Utility of N Benzoylcarbamoyl Benzamide

Role as a Key Intermediate in Complex Organic Synthesis

N-(benzoylcarbamoyl)benzamide serves as a crucial building block in organic synthesis, particularly for creating complex molecules and specialized derivatives. Its utility is highlighted in its role as a precursor in multi-step synthetic pathways. One of the primary applications is in the synthesis of a diverse range of acyl urea (B33335) analogs. mdpi.com The process often involves the reaction of this compound (or its synthetic precursors like N-(phenoxycarbonyl)benzamide which then reacts in situ) with various nucleophilic amines. mdpi.com This method is effective under mild reflux conditions and is adaptable for producing a library of arylated acyl ureas. mdpi.com

These synthetic routes demonstrate the compound's function as a stable and reactive intermediate, enabling the construction of larger, more complex molecular architectures that are of interest in fields like medicinal chemistry. mdpi.commdpi.com The amide bonds present in these structures are a common feature in many pharmacologically active derivatives. mdpi.com

Below is a table detailing research findings on the synthesis of various complex organic molecules using a precursor to this compound, which showcases its role as a key intermediate.

Table 1: Synthesis of Acyl Urea Analogs via N-(phenoxycarbonyl)benzamide Intermediate

| Target Compound | Reactant | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-((5-Methylisoxazol-3-yl)carbamoyl)benzamide | 3-amino-5-methylisoxazole | Toluene, 60 min reflux | 76% | mdpi.com |

| N-(Benzoylcarbamoyl)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide | Toluene, 60 min reflux | 72% | mdpi.com |

| N-((pyridin-2-yl)carbamothioyl)benzamide | 2-pyridine thioamide | Toluene, 60 min reflux | 75% | mdpi.com |

| N-Benzoyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide | 1-(2-Pyrimidyl)piperazine | Toluene, 60 min reflux | 70% | mdpi.com |

| N-Benzoyl-4-hydroxypiperidine-1-carboxamide | 4-hydroxypiperidine | Toluene, 60 min reflux | 91% | mdpi.com |

Utilization in the Construction of Heterocyclic Compounds

The structural framework of this compound and related benzamides makes them valuable precursors for synthesizing a wide array of heterocyclic compounds. mdpi.comuou.ac.in Heterocycles containing nitrogen and oxygen are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. researchgate.netnih.govopenmedicinalchemistryjournal.com Benzamides can serve as the source of nitrogen atoms in annulation reactions to form nitrogen-containing rings. mdpi.com

For instance, research has shown that benzamides can react with aromatic terminal alkynes in the presence of a base like cesium carbonate to produce 3,5-diaryl pyridines. mdpi.com In this transition-metal-free, one-pot procedure, the benzamide (B126) acts as the nitrogen source for the construction of the pyridine (B92270) ring. mdpi.com Furthermore, substituted benzamides are key intermediates in the synthesis of more complex heterocyclic systems, such as those containing 1,2,4-oxadiazole (B8745197) and pyridine rings linked together. mdpi.com The synthesis often involves creating a core benzamide structure which is then elaborated through cyclization and coupling reactions to yield the final multi-heterocyclic product. mdpi.com

The following table presents examples of heterocyclic compounds synthesized from benzamide-based intermediates.

Table 2: Heterocyclic Compounds Synthesized from Benzamide Intermediates

| Target Heterocycle | Intermediate/Reactant | Key Synthetic Step | Significance | Reference |

|---|---|---|---|---|

| 3,5-Diphenylpyridine | Benzamide and Phenylacetylene | Base-promoted annulation | Provides a method for constructing diaryl pyridines. | mdpi.com |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide | 2-oxo-substituted-1,3-benzoxazine and benzylamine (B48309) | Ring-opening of benzoxazine | Forms functionalized benzamides from heterocyclic precursors. | nih.gov |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | Amidation with p-toluidine | Builds complex molecules with multiple heterocyclic motifs. | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Phenylenediamine and 3-methoxybenzoyl chloride | Conventional solution-based synthesis | Creates useful building blocks for structure-activity analysis. mdpi.com | mdpi.com |

Potential Applications in Polymer Chemistry and Material Science

While direct applications of this compound in polymer science are not extensively documented, its structural characteristics suggest potential utility in this field. Aromatic compounds featuring C-N bonds are recognized for their potential use in the development of polymers and other advanced materials. nih.gov The rigid benzoyl groups and the hydrogen-bonding capabilities of the urea linkage could be exploited to create ordered polymeric structures or supramolecular assemblies.

The synthesis of derivatives, such as those containing trifluoromethyl groups, could lead to the preparation of polymeric materials with specifically tailored properties, like modified surface hydrophilicity. nih.gov Furthermore, nitrogen-containing heterocycles, which can be synthesized from benzamide precursors, are pivotal in the design of novel materials, including organic conductors, due to their stable molecular structures and diverse electronic properties. openmedicinalchemistryjournal.com The core structure of this compound could thus serve as a monomer or a modifying agent in the synthesis of specialty polymers. The development of materials from renewable resources, such as bamboo-based materials, is an expanding area of research in construction engineering, highlighting the continuous search for new building blocks for advanced materials. techscience.com

Exploration as Ligands in Chemical Catalysis

The field of transition-metal catalysis frequently employs organic molecules as ligands to modulate the activity and selectivity of the metal center. semanticscholar.org this compound possesses several features that make it and its derivatives attractive candidates for exploration as ligands. The presence of nitrogen and oxygen atoms with lone pairs of electrons provides potential coordination sites for metal ions.

N-heterocyclic carbenes (NHCs) are a major class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties. nih.govnih.gov While not an NHC itself, this compound can be a precursor to various nitrogen-containing heterocyclic compounds that can be converted into NHC ligands. mdpi.comnih.gov The development of chiral NHC ligands has been particularly impactful in asymmetric catalysis. rsc.org

Furthermore, benzamide derivatives are used to synthesize ligands for various catalytic transformations. semanticscholar.org For example, complexes of metals like palladium, rhodium, and copper with ligands derived from benzamide-related structures have been used in C-H activation, coupling reactions, and hydroformylation. semanticscholar.orgmdpi.comresearchgate.net The modular nature of benzamide synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for N Benzoylcarbamoyl Benzamide

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-(benzoylcarbamoyl)benzamide and its analogues has traditionally followed established organic chemistry pathways. A common method involves the reaction of a benzoyl isocyanate with an amine or the coupling of a precursor like N-(phenoxycarbonyl) benzamide (B126) with an appropriate amine. mdpi.commdpi.commdpi.com However, the future of chemical synthesis lies in the development of more sustainable and efficient methodologies.

Emerging research in related compounds points towards promising "green" synthetic strategies. These include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, as has been demonstrated for similar thio-derivatives.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency, representing a significant leap forward from traditional batch processing. nanobioletters.com

Use of Renewable Resources: A broader ambition in the field is the move towards using bio-based starting materials, which would represent a major step towards a more sustainable chemical industry. rsc.org

Future research will likely focus on adapting these innovative techniques to the synthesis of this compound, aiming for higher efficiency and a reduced environmental footprint.

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. |

| Flow Chemistry | Improved safety, scalability, and consistency. nanobioletters.com |

| One-Pot Reactions | Minimized waste, increased efficiency. mdpi.com |

| Bio-based Feedstocks | Enhanced sustainability and reduced reliance on fossil fuels. rsc.org |

Application of Advanced In Situ Spectroscopic Characterization Techniques

The characterization of this compound has to date relied on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide a static picture of the molecule's structure. nih.govontosight.aiscielo.brnih.govabechem.comresearchgate.net The next frontier in the analysis of this compound will involve the use of advanced in situ spectroscopic methods.

In situ techniques allow for the real-time monitoring of chemical reactions, providing invaluable insights into reaction mechanisms, the identification of transient intermediates, and the kinetics of a process. aspbs.com For this compound, the application of techniques such as in situ FTIR or Raman spectroscopy could, for instance, allow researchers to:

Observe the formation of the molecule as it happens.

Study its behavior and stability under different reaction conditions.

Investigate its interactions with other molecules in real-time.

This level of detailed understanding is crucial for optimizing synthetic routes and for developing new applications for the compound.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Computational chemistry is an increasingly powerful tool in the modern chemist's arsenal. For benzamide derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have already been employed to predict their properties and biological activities. nih.govuokerbala.edu.iq The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. researchgate.netarxiv.orgnih.govuni-muenster.de

For this compound, ML and AI could be used to:

Predict Properties: Develop models that can accurately predict the physicochemical properties and potential biological activities of novel, unsynthesized derivatives.

Optimize Reactions: Analyze vast datasets of reaction conditions to predict the optimal parameters for its synthesis.

De Novo Design: Design new molecules based on the this compound scaffold with desired properties for specific applications.

While the application of these advanced computational tools specifically to this compound is still in its infancy, the general trends in the field suggest that it is a highly promising area for future research.

Exploration of Novel Supramolecular Assemblies and Materials

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a pathway to the creation of novel materials with unique properties. Benzamide derivatives are known to form hydrogen-bonded assemblies, which can lead to the formation of complex, ordered structures. researchgate.netrsc.org

The exploration of the supramolecular chemistry of this compound could lead to the development of:

Novel Crystalline Materials: The formation of co-crystals with other molecules could result in materials with tailored properties, such as enhanced solubility or different mechanical characteristics.

Functional Gels and Polymers: The self-assembly of this compound into larger structures could be harnessed to create soft materials with applications in areas like drug delivery or catalysis.

Advanced Materials: By incorporating this compound into more complex systems, such as the melem-based assemblies used for photocatalysis, it may be possible to create new functional materials. rsc.org

This area of research is largely unexplored for this compound and represents a significant opportunity for innovation.

Investigation of this compound in New Chemical Transformations

Benzamides and N-acylureas are recognized as valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. ontosight.aicore.ac.uk The future investigation of this compound in new chemical transformations could unlock novel synthetic pathways and lead to the discovery of new compounds with interesting properties.

Potential areas of exploration include:

Catalysis: Investigating the potential of this compound and its metal complexes as catalysts in organic reactions.

Photochemistry: Studying the behavior of the molecule under photochemical conditions, which could lead to different reaction products compared to thermal reactions, as has been observed for related compounds. rsc.org

Polymer Chemistry: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of new polymers.

The versatility of the benzamide functional group suggests that this compound could prove to be a valuable tool in the hands of synthetic chemists for years to come.

Q & A

Q. What are the standard synthetic routes for N-(benzoylcarbamoyl)benzamide, and how is its structural purity validated?

this compound is typically synthesized via the reaction of N-(phenoxycarbonyl)benzamide with primary amines under reflux in toluene (60–90 minutes at 25°C). Structural validation involves:

- Nuclear Magnetic Resonance (NMR): and NMR spectra confirm functional groups and connectivity .

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight and purity .

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) using software like SHELX .

Q. Which computational tools are recommended for predicting ADMET properties of this compound?

The pkCSM online platform is widely used for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key parameters include:

- Lipophilicity (LogP): Predicts membrane permeability.

- Hepatotoxicity: Screens for liver enzyme interactions.

- AMES toxicity: Assesses mutagenic potential .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data (e.g., bond lengths) be resolved?

Discrepancies between SC-XRD and Density Functional Theory (DFT)-optimized structures (e.g., using B3LYP/6-311G(d,p)) are analyzed via:

- Root-Mean-Square Deviation (RMSD): Quantifies deviations in atomic positions.

- Basis Set Adjustments: Higher-tier basis sets (e.g., 6-311++G(d,p)) improve accuracy for hydrogen-bonded systems .

- Thermal Ellipsoid Analysis: ORTEP-3 visualizes thermal motion to assess experimental uncertainty .

Q. What optimization strategies enhance molecular docking accuracy for this compound's bioactivity studies?

For docking against targets like COVID-19 main protease (M):

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Hirshfeld Surface Analysis (via CrystalExplorer) quantifies interactions:

- Hydrogen Bonds: Stabilize layers via C–H···O and N–H···O motifs (contributing ~30% to surface contacts).

- π-π Stacking: Aromatic rings enhance thermal stability (Tm > 200°C).

- Energy Framework Analysis: Visualizes lattice energy distribution (electrostatic vs. dispersion) .

Q. What methodologies are used to correlate this compound’s electronic properties with bioactivity?

- Fukui Function Analysis: Identifies nucleophilic/electrophilic regions for reaction prediction.

- Molecular Electrostatic Potential (MEP): Maps charge distribution to infer binding hotspots.

- Nonlinear Optical (NLO) Properties: High first hyperpolarizability (β) suggests potential in photodynamic therapy .

Q. How can synthesis yields be improved while minimizing byproducts?

- Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance amine reactivity.

- Catalytic Additives: DMAP (4-dimethylaminopyridine) accelerates carbamate formation.

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across in vitro assays?

- Dose-Response Curves: Confirm IC50 consistency across replicates.

- Cytotoxicity Controls: Rule out false positives using HEK-293 cell viability assays.

- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) to validate docking poses .

Q. Why might DFT-calculated vibrational frequencies deviate from experimental IR spectra?

- Anharmonicity Effects: DFT often neglects anharmonic vibrations, causing overestimation of O–H stretches.

- Solvent Corrections: PCM (Polarizable Continuum Model) accounts for dielectric environments .

Software and Workflow Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.